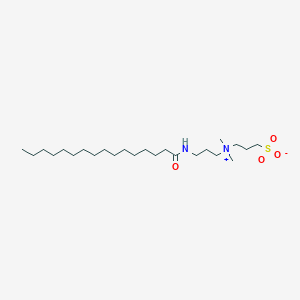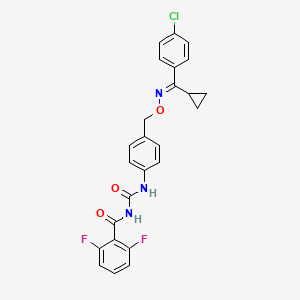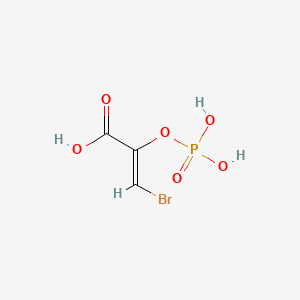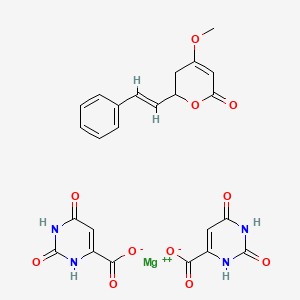
3-(N N-DIME(3-PALMITOYLAMINOPROPYL)AMMO-
描述
3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate: is a zwitterionic amidosulfobetaine detergent. This compound is known for its ability to increase the solubilization of proteins, which enhances the detection of proteins by two-dimensional electrophoresis .
作用机制
Target of Action
ASB-16 primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
ASB-16 acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the central nervous system . By enhancing the response to glutamate, ASB-16 can influence neuronal signaling and potentially impact various neurological processes .
Biochemical Pathways
The primary biochemical pathway affected by ASB-16 involves the glutamatergic synapse . As a PAM of AMPA receptors, ASB-16 can enhance glutamatergic transmission, which could have downstream effects on various neuronal functions .
Pharmacokinetics
It is known that asb-16 is a zwitterionic detergent that is highly efficient in solubilizing proteins for 2d electrophoresis analysis and other downstream applications . Optimal solubility is achieved in urea and thiourea buffers .
Result of Action
The molecular and cellular effects of ASB-16’s action are largely dependent on its modulation of AMPA receptors. By enhancing the response to glutamate, ASB-16 can influence neuronal signaling and potentially impact various neurological processes . .
Action Environment
The action, efficacy, and stability of ASB-16 can be influenced by various environmental factors. For instance, the solubility of ASB-16 can be affected by the presence of certain buffers Additionally, the biological activity of ASB-16 may be influenced by the specific cellular and molecular environment in which it is acting
生化分析
Biochemical Properties
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate plays a crucial role in biochemical reactions by increasing the solubilization of proteins. This compound interacts with enzymes, proteins, and other biomolecules through its zwitterionic nature, which allows it to form stable complexes with these molecules. The interaction between 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate and proteins results in improved detection and analysis of proteins in various biochemical assays . Additionally, this compound is known to interact with membrane proteins, aiding in their extraction and purification.
Cellular Effects
The effects of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate on cells and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate has been shown to affect the solubilization and stabilization of membrane proteins, which are critical for cell signaling . By enhancing the solubilization of these proteins, the compound facilitates their study and characterization, leading to a better understanding of cellular processes.
Molecular Mechanism
The molecular mechanism of action of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate involves its ability to form stable complexes with proteins and other biomolecules. This compound binds to proteins through electrostatic interactions and hydrophobic forces, resulting in the solubilization and stabilization of these proteins . Additionally, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate can inhibit or activate enzymes by altering their conformation and activity. These interactions lead to changes in gene expression and cellular function, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate vary with different dosages in animal models. At low doses, this compound can enhance the solubilization and stabilization of proteins without causing significant toxicity . At high doses, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate may exhibit toxic or adverse effects, including alterations in cellular function and metabolism. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid potential toxicity.
Metabolic Pathways
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can affect the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. Additionally, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate can modulate the activity of enzymes involved in protein and carbohydrate metabolism, further influencing cellular function.
Transport and Distribution
Within cells and tissues, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, affecting its localization and activity. The transport and distribution of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate are influenced by factors such as concentration, temperature, and pH, which can impact its effectiveness in biochemical assays.
Subcellular Localization
The subcellular localization of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate within cells can influence its interactions with biomolecules and its overall effectiveness in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate typically involves the reaction of palmitoyl chloride with 3-aminopropylamine to form 3-palmitoylaminopropylamine. This intermediate is then reacted with dimethyl sulfate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
科学研究应用
Chemistry: In chemistry, 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate is used as a detergent to solubilize proteins, facilitating their analysis by techniques such as two-dimensional electrophoresis .
Biology: In biological research, this compound is employed to study protein-protein interactions and membrane protein structures. Its ability to solubilize proteins without denaturing them makes it valuable for various biochemical assays .
Medicine: In medicine, the compound is used in the formulation of pharmaceuticals where protein solubilization is required. It helps in the stabilization and delivery of protein-based drugs .
Industry: Industrially, it is used in the production of detergents and cleaning agents due to its excellent solubilizing properties. It is also used in the formulation of personal care products .
相似化合物的比较
- 3-(N,N-Dimethylmyristylammonio)propanesulfonate
- N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
- 3-(Decyldimethylammonio)propane-1-sulfonate inner salt
Uniqueness: Compared to similar compounds, 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate has a longer hydrophobic tail (palmitoyl group), which enhances its ability to solubilize proteins with strong hydrophobic interactions. This makes it particularly effective in applications requiring the solubilization of membrane proteins .
属性
IUPAC Name |
3-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(27)25-20-17-21-26(2,3)22-18-23-31(28,29)30/h4-23H2,1-3H3,(H-,25,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSYZQBLQDRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407989 | |
| Record name | Amidosulfobetain-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52562-29-5 | |
| Record name | Amidosulfobetain-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of ASB-16's interaction with biological membranes?
A1: ASB-16 is a zwitterionic detergent known for its ability to solubilize integral membrane proteins [, ]. This interaction stems from its amphipathic nature, allowing it to integrate into lipid bilayers and extract proteins while maintaining their structural integrity. Research suggests that ASB-16 exhibits a higher membrane affinity compared to other zwitterionic detergents like ASB-14, potentially due to its longer alkyl chain length []. This property also makes it a strong hemolytic agent, causing membrane disruption and cell lysis at specific concentrations [].
Q2: How does ASB-16 compare to other detergents in terms of membrane protein solubilization for two-dimensional gel electrophoresis (2-DE)?
A2: Studies have shown that ASB-16 outperforms several other detergents in solubilizing membrane proteins from various sources. For instance, when compared to CHAPS, Triton X-100, and other zwitterionic and non-ionic detergents, ASB-16 demonstrated superior protein extraction efficiency from rat muscle mitochondria, leading to a higher number of protein spots visualized in 2-DE []. Similarly, in the context of human brain protein analysis, a combination of ASB-14 and CHAPS proved to be the most effective solubilizing solution, suggesting the potential benefit of combining different detergent properties for optimal results [].
Q3: What is the impact of ASB-16 on the activity of inositol phosphorylceramide synthase (IPC synthase)?
A3: While ASB-16 can solubilize IPC synthase, it also leads to irreversible inactivation of the enzyme []. This effect is not unique to ASB-16, as other zwitterionic detergents like Empigen BB, DDMAB, and Zwittergent 3-10 exhibit similar behavior. Conversely, sterol-based detergents like CHAPS and taurodeoxycholate (tDOC) show minimal impact on IPC synthase activity, highlighting the importance of detergent choice for specific applications [].
Q4: Can ASB-16 be used to study post-translational modifications (PTMs)?
A4: Yes, ASB-16 has proven beneficial in studying PTMs of proteins. For example, researchers successfully utilized ASB-16 to resolve different phosphorylated forms of the armadillo-repeat protein β-catenin using 2-DE []. This was not achievable with other detergents, highlighting the unique ability of ASB-16 to solubilize and separate protein isoforms with subtle PTM differences [].
Q5: What is known about the structural characteristics of ASB-16 micelles?
A5: Research using a combination of isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR), and small-angle X-ray scattering (SAXS) has provided insights into the structure of ASB-16 micelles []. These studies revealed that ASB-16 forms ellipsoidal micelles with an aggregation number of 168 []. The ellipsoidal shape arises from a tilt in the polar headgroup, facilitating polar interactions between monomers. This specific orientation within the micelle is supported by NMR NOESY spectra and contributes to the unique solubilization properties of ASB-16 [].
Q6: Beyond protein research, are there other applications for ASB-16?
A7: Yes, ASB-16 has shown promise in tissue engineering. One study demonstrated its effectiveness in an antigen removal process for creating acellular extracellular matrix (ECM) scaffolds from bovine saphenous veins []. Treatment with ASB-16 successfully removed native tissue antigens while preserving the structural and functional integrity of the ECM, leading to improved biocompatibility and patency rates in a rabbit model []. This highlights the potential of ASB-16 in developing off-the-shelf vascular grafts for treating cardiovascular diseases.
Q7: Are there any potential downsides to using ASB-16 in biological research?
A8: While ASB-16 offers advantages in membrane protein research and tissue engineering, it's crucial to acknowledge its potential limitations. Its strong hemolytic activity [] necessitates careful optimization of concentrations to avoid excessive cell lysis during experiments. Additionally, the irreversible inactivation of specific enzymes like IPC synthase [] emphasizes the need for careful consideration of detergent choice based on the target protein and research goal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)


![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)






